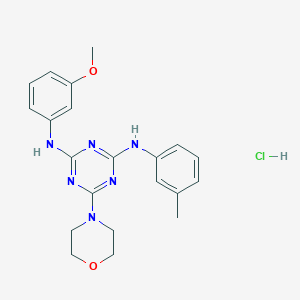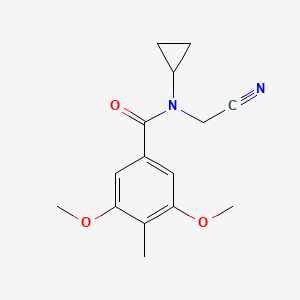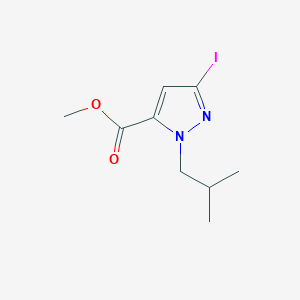![molecular formula C22H12ClF2N3 B2653379 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-09-5](/img/structure/B2653379.png)
1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . These types of structures are often found in various biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the heterocyclic ring, followed by various substitutions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substitutions at different positions. These include a 3-chlorophenyl group, a phenyl group, and two fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring and the various substituents. For example, the chlorophenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would all play a role .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives have been synthesized and applied as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of quinoxaline derivatives for mild steel in an acidic medium, showcasing their high efficiency in protecting metal surfaces. Their study combines experimental approaches with computational analysis, highlighting the mixed type inhibition mechanism and the correlation between theoretical parameters and experimental results (Saraswat & Yadav, 2020).
Optical Properties
The optical properties of quinoline derivatives have been extensively studied, with research focusing on their absorption and emission spectra in various solvents. Khachatryan et al. (2006) and Całus et al. (2006) explored the optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines, revealing insights into the positions and intensity of emission and the longest wavelength absorption band. These findings are significant for developing new materials with potential applications in photovoltaics, electronics, and as luminescent markers (Khachatryan, Boszczyk, & Tomasik, 2006); (Całus, Gondek, Danel, Jarosz, & Kityk, 2006).
Photovoltaic and Electrochemical Applications
Quinoline derivatives have also been explored for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated the potential of quinoline derivatives in enhancing the performance of photodiodes, indicating their suitability for use in photovoltaic devices. Their work highlights the rectification behavior and photovoltaic properties of these compounds, providing a basis for their application in energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Structure and Drug Design
The synthesis and structural characterization of quinoline derivatives are crucial for their application in pharmaceuticals and drug design. Abad et al. (2021) synthesized a novel isoxazolquinoxalin derivative, showcasing its potential as an anti-cancer drug through comprehensive analyses, including DFT calculations, Hirshfeld surface analysis, and molecular docking studies. This research underscores the importance of structural analysis in the development of new therapeutic agents (Abad et al., 2021).
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINGIVBHWIRNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)

![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)